molecular formula C14H12FNO B1444924 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde CAS No. 1455672-92-0

4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde

Cat. No.: B1444924
CAS No.: 1455672-92-0
M. Wt: 229.25 g/mol
InChI Key: RPRSXOKEXHWHHK-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 3-fluorophenyl and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde typically involves the reaction of 3-fluoroaniline with benzaldehyde under specific conditions. One common method includes:

    Condensation Reaction: 3-fluoroaniline is reacted with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-[(3-Fluorophenyl)(methyl)amino]benzoic acid.

    Reduction: 4-[(3-Fluorophenyl)(methyl)amino]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It is utilized in the development of advanced materials, including polymers and organic semiconductors.

    Biological Studies: The compound is used in studies investigating the interactions of fluorinated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its aldehyde and fluorophenyl groups. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Chlorophenyl)(methyl)amino]benzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    4-[(3-Bromophenyl)(methyl)amino]benzaldehyde: Similar structure but with a bromine atom instead of fluorine.

    4-[(3-Methylphenyl)(methyl)amino]benzaldehyde: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in medicinal applications compared to its analogs with different substituents.

Properties

IUPAC Name

4-(3-fluoro-N-methylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-16(14-4-2-3-12(15)9-14)13-7-5-11(10-17)6-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRSXOKEXHWHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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